molecular formula C4H10 B1600253 Butane-1-13C CAS No. 22612-53-9

Butane-1-13C

Cat. No. B1600253
CAS RN: 22612-53-9
M. Wt: 59.11 g/mol
InChI Key: IJDNQMDRQITEOD-OUBTZVSYSA-N
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Description

Butane-1-13C is a stable isotope of butane, a hydrocarbon with four carbon atoms . It has a linear formula of CH3CH2CH213CH3 . It is commonly used in medical, environmental, and industrial research due to its unique properties.


Molecular Structure Analysis

The molecular structure of Butane-1-13C is represented by the linear formula CH3CH2CH213CH3 . The 13C NMR spectrum of butane provides direct evidence of 2 different carbon atom environments in the butane molecule from 2 different chemical shifts (ppm) .


Physical And Chemical Properties Analysis

Butane-1-13C has a molecular weight of 59.11 . It has a vapor density of 2.11 (vs air), a vapor pressure of 51.6 psi (37.7 °C), and an autoignition temperature of 761 °F . Its boiling point is -0.5 °C (lit.) and its melting point is -138 °C (lit.) .

Scientific Research Applications

Intramolecular Isotope Distributions

A study by Julien et al. (2020) developed a method for measuring the intramolecular distribution of 13C in butane isomers from natural gas samples. This method is significant for understanding thermogenic natural gas generation and the biodegradation of n-butane and i-butane in natural gas reservoirs (Julien et al., 2020).

n-Butane Transformation on Catalysts

Gabrienko et al. (2020) explored the transformation of n-butane on zeolite catalysts using 13C-labeled n-butane. They found that Zn2+/H-BEA catalysts are more active than ZnO/H-BEA for n-butane transformation, shedding light on the kinetics and pathways of this process (Gabrienko et al., 2020).

Anaerobic Degradation in Marine Environments

Jaekel et al. (2012) investigated the anaerobic degradation of propane and butane by sulfate-reducing bacteria in marine environments. Using 13C-labeled substrates, they demonstrated the bacteria's role in hydrocarbon degradation, contributing to our understanding of carbon and sulfur cycles in marine ecosystems affected by oil or natural gas seepage (Jaekel et al., 2012).

Isomerization Studies

Brouwer (2010) studied the isomerization of n-Butane-1-13C using HF-SbF5 catalysts. This research provides insights into the rearrangement mechanisms in alkylcarboniumion and contributes to the understanding of catalytic isomerization processes (Brouwer, 2010).

Mixed-Gas Hydrates

Kida et al. (2016) conducted studies on methane and butane mixed-gas hydrates. They used solid-state 13C NMR to analyze the effect of guest composition on the hydrate lattice, providing valuable information for developing gas hydrate technologies (Kida et al., 2016).

Nuclear Magnetic Resonance Spectroscopy

Shu-lin (2010) identified the chemical structure of a specific compound using 13C NMR spectral analysis. This technique, employing 13C-labeled substances like butane, is pivotal in chemical structure elucidation (Shu-lin, 2010).

Isomerization Kinetics Monitoring

Stepanov et al. (2005) monitored the kinetics of n-butane conversion on catalysts using 13C MAS NMR spectroscopy. This research is crucial for understanding the mechanisms of hydrocarbon transformations on industrial catalysts (Stepanov et al., 2005).

Reaction Mechanism Analysis

Kim et al. (2001) analyzed the mechanism of n-butane isomerization using 13C-labeled n-butane, providing insights into the reaction pathways and catalyst deactivation effects (Kim et al., 2001).

Safety And Hazards

Butane-1-13C is classified as a flammable gas and a pressurized gas . It may be harmful if inhaled, absorbed through skin, or swallowed, and it may cause respiratory tract irritation, skin irritation, and eye irritation . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to consult a physician .

Relevant Papers

One relevant paper discusses the intramolecular 13C isotope distribution of butane isomers in natural gas samples . Another paper mentions the use of 13C-NMR spectroscopy for the analysis of butane . These papers provide valuable insights into the properties and applications of Butane-1-13C.

properties

IUPAC Name

(113C)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468153
Record name Butane-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1-13C

CAS RN

22612-53-9
Record name Butane-1-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22612-53-9
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
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Synthesis routes and methods IV

Procedure details

A solution of (1R,2S)—PNE (18.1%-w/w, 171.6 g, 151 mmol) in a THF/toluene mixture (9:1-w/w) was charged in a vessel and cooled to 17° C. A solution of diethylzinc in toluene (29%-w/w, 52.0 g, 122 mmol) was added at 15 to 20° C. and the mixture was aged at said temperature for 30 min. Ethane (approx. 1 equivalent in respect to diethylzinc) was formed during the diethylzinc addition and partially released from the reaction mixture. The ethane release is observed with a delay with respect to the diethylzinc addition, since ethane is first dissolved in the reaction solution and then released to the gas phase. According to 1H-NMR analysis some ethane remained dissolved in the reaction mixture. A solution of cyclopropylacetylene in toluene (70%-w/w, 57.0 g, 600 mmol) was added at 15 to 20° C. and the resulting mixture was aged at 20° C. for 1 h. During the addition of cyclopropylacetylene additional ethane (approx. 1 equivalent in respect to diethylzinc) was formed and released to the gas phase. A solution of butyllithium (BuLi) in toluene (157.6 g, 2.92 mol/kg, 460 mmol) and a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (SD570, 40.1%-w/w, 278.0 g, 500 mmol) in THF/toluene (1:1-w/w) were added in parallel to the reaction mixture at 20° C. within 180 min. The addition of BuLi was started 10 min in advance of the SD570 addition. Butane was formed during BuLi addition. However, most of the butane remained dissolved in the reaction mixture and only weak gas formation was observed. The course of reaction can be followed online, for example by calorimetric measurements or by “React IR” also called “in-situ FTIR”. After complete addition of SD570 the reaction mixture was stirred for 30 min at 20° C., then heated to 30° C. over a period of 60 min and aged for 6 h at 30° C. The reaction mixture was stirred at 0° C. overnight, diluted with toluene (218 g) at 20° C. and quenched by addition of aqueous citric acid (1 M, 375 g). After stirring for 15 min the phases were separated and the aqueous phase was discarded. The organic phase was successively washed with water (76 g), aqueous NaHCO3 solution (5%-w/w, 200 g), and again water (100 g). The organic phase was partially concentrated, then diluted with toluene (250 g), again partially concentrated and diluted with toluene (976 g residue). The enantiomeric purity (ep) of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (SD573) in the crude product was approx. 96 to 97% according to Method B. Although not belonging to the preparation process, described is also a process to transfer the product in a more stable form as a methanesulfonic acid salt. The residue was diluted with isopropyl alcohol (126.6 g). Then methanesulfonic acid (43.3 g) was added over a period of 30 min at 30° C. Seeding crystals (between 1 and 10 mg) were added and the mixture aged for 30 min at 30° C. A second portion of methanesulfonic acid (26.5 g) was added over a period of 60 min at 30° C. The resulting solution was aged for 30 min at 30° C. and later cooled to 5° C. over a period of 60 min. After further aging at 5° C. for 30 min, the product was filtered and washed with cold toluene/isopropyl alcohol (10:1-w/w, 262 g) at 5° C. The wet methanesulfonic acid salt of SD573 ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol mesylate (2:3 mol/mol, SD573-MSA, compound of formula II, wherein R1 is trifluoromethyl, R2 is 2-cyclopropyl-ethynyl, R8 is 5-chloro, R9 is hydrogen and R10 is hydrogen) was dried in vacuo at 40° C. to obtain 188.3 g (432 mmol, 86.5% yield). SD573-MSA was obtained with a purity of 99.9% and 99.7% ep, according to Method A.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1-13C
Reactant of Route 2
Butane-1-13C
Reactant of Route 3
Butane-1-13C
Reactant of Route 4
Butane-1-13C
Reactant of Route 5
Butane-1-13C
Reactant of Route 6
Butane-1-13C

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